(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
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Description
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocycles
Compounds similar to the specified molecule have been used in the synthesis of heterocyclic compounds, demonstrating the utility of complex molecules in creating a variety of five and six-membered heterocycles with potential applications in drug development and materials science. For instance, Mahata et al. (2003) described the synthesis of pyrazole, isoxazole, pyrimidines, pyridone, and pyridines heterocycles from a three carbon synthon, showcasing the versatility in generating compounds with potential pharmacological activities (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Catalysis
Some structurally similar compounds have been investigated for their roles in catalysis, demonstrating the potential of such molecules in facilitating chemical reactions. For example, Magro et al. (2010) explored the methoxycarbonylation of alkynes catalyzed by palladium complexes, indicating that complex organic molecules could be used in the development of new catalytic processes with high efficiency and selectivity (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
Asymmetric Hydrogenation
Compounds with similar functional groups have been applied in asymmetric hydrogenation, suggesting the potential of such molecules in stereo-selective synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. Imamoto et al. (2012) discussed the use of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, indicating the role of complex molecules in enhancing the selectivity and efficiency of such reactions (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Photophysical Properties
Research into similar molecules has also included studies on their photophysical properties, relevant for materials science and optoelectronic applications. Kurata et al. (2007) investigated triarylamine-bearing polyphenylenevinylene, demonstrating its potential in creating high-spin organic polymers with unique electronic and optical properties (Kurata, Pu, & Nishide, 2007).
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-24-9-7-21(8-10-25-2)13-16-17(22)6-5-15-19(23)18(26-20(15)16)12-14-4-3-11-27-14/h3-6,11-12,22H,7-10,13H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJRYGOLDUIUEM-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CS3)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CS3)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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